Enhanced Acidity (Lower pKa) Relative to 4-Chlorophenylacetic Acid and 2-(Trifluoromethoxy)phenylacetic Acid
The predicted pKa of 4-Chloro-2-(trifluoromethoxy)phenylacetic acid is 3.89 ± 0.10 . This is significantly lower than that of 4-chlorophenylacetic acid (pKa = 4.19 at 25°C) and 2-(trifluoromethoxy)phenylacetic acid (pKa = 4.02 ± 0.10, predicted) . The lower pKa indicates a stronger acid, which will be more ionized at physiological pH, affecting solubility, passive membrane permeability, and binding interactions.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 3.89 ± 0.10 (Predicted) |
| Comparator Or Baseline | 4-Chlorophenylacetic acid: 4.19 at 25°C; 2-(Trifluoromethoxy)phenylacetic acid: 4.02 ± 0.10 (Predicted) |
| Quantified Difference | ΔpKa = -0.30 vs. 4-chlorophenylacetic acid; ΔpKa = -0.13 vs. 2-(trifluoromethoxy)phenylacetic acid |
| Conditions | Predicted values; comparator data from experimental and predicted sources |
Why This Matters
Lower pKa directly influences the ionization state at physiological pH, impacting solubility, membrane permeability, and binding to biological targets, which are critical factors in drug design and formulation.
